molecular formula C8H13NO3 B1587267 Methyl 3-methyl-4-oxopiperidine-1-carboxylate CAS No. 31633-72-4

Methyl 3-methyl-4-oxopiperidine-1-carboxylate

Cat. No.: B1587267
CAS No.: 31633-72-4
M. Wt: 171.19 g/mol
InChI Key: JWXGBLNGCIGLBH-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-oxopiperidine-1-carboxylate is a six-membered piperidine derivative featuring a ketone group at position 4, a methyl substituent at position 3, and a methyl ester at position 1. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure combines a rigid piperidine ring with functional groups that influence reactivity, solubility, and stability.

Properties

IUPAC Name

methyl 3-methyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6-5-9(8(11)12-2)4-3-7(6)10/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXGBLNGCIGLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90953591
Record name Methyl 3-methyl-4-oxopiperidine-1-carboxylate
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Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31633-72-4
Record name 1-Piperidinecarboxylic acid, 3-methyl-4-oxo-, methyl ester
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Record name Methyl 3-methyl-4-oxopiperidine-1-carboxylate
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Record name Methyl 3-methyl-4-oxopiperidine-1-carboxylate
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Record name Methyl 3-methyl-4-oxopiperidine-1-carboxylate
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Preparation Methods

Cyclization and Esterification Route

One common approach involves the cyclization of suitable precursors followed by esterification:

  • Starting Materials : 3-methyl-4-oxopiperidine or related compounds.
  • Esterification : Reaction with methylating agents or methyl esters under basic conditions.
  • Conditions : Basic catalysts such as sodium hydride or potassium carbonate facilitate ester formation.
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
  • Temperature : Moderate heating (e.g., 40–80°C) to promote reaction progress.

This method is supported by the synthesis of related compounds such as dimethyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate, where dimethyl carbonate reacts with the piperidine derivative under basic conditions to form ester groups efficiently.

Protection and Functionalization Using Di-tert-butyl Dicarbonate

Though this method is more common for tert-butyl derivatives, it informs the preparation of methyl esters:

  • Step 1 : Optical resolution of racemic intermediates to obtain optically active piperidine derivatives.
  • Step 2 : Reaction with bases (e.g., sodium hydroxide, potassium hydroxide) to generate reactive intermediates.
  • Step 3 : Protection of the nitrogen via reaction with di-tert-butyl dicarbonate (Boc protection), which can be adapted or followed by methyl ester formation.
  • Step 4 : Racemization of unwanted enantiomers for recycling.

This method is industrially scalable and uses commercially available reagents and solvents, with reactions typically carried out at 20–40°C in solvents such as dichloromethane, toluene, or ethyl acetate.

Multi-Step Synthesis with Controlled Reaction Conditions

For related compounds like 1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate, detailed multi-step syntheses involve:

Though this is for a related compound, the controlled reaction conditions and purification strategies provide insights into optimizing yields and purity for this compound synthesis.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent Notes
Cyclization & Esterification 3-methyl-4-oxopiperidine + methylating agent + base (NaH, K2CO3) 40–80°C DMF, THF Basic conditions promote ester formation
Optical Resolution Racemic mixture + resolving agent 20–40°C DCM, toluene, ethyl acetate For optically active intermediates
Boc Protection Di-tert-butyl dicarbonate + base Room temp (25–35°C) DCM, ethyl acetate Protects nitrogen for further functionalization
Palladium Catalysis (related) Pd(OAc)₂, ligands, Cs₂CO₃ 40–100°C tert-butanol For C–C bond formation in related derivatives

Purification Techniques

Analytical Confirmation Post-Synthesis

Summary Table of Key Preparation Methods

Method Key Reagents Reaction Conditions Advantages Industrial Relevance
Cyclization + Esterification 3-methyl-4-oxopiperidine, methylating agent, base 40–80°C, DMF/THF Straightforward, good yields Scalable with continuous flow reactors
Optical Resolution + Boc Protection Racemic intermediates, di-tert-butyl dicarbonate, base 20–40°C, DCM/toluene High purity, optically active products Industrially viable, uses commercial reagents
Multi-step Pd-Catalyzed Synthesis (related compound) LDA, Pd(OAc)₂, ligands, Cs₂CO₃ -78°C to 100°C, inert atmosphere High selectivity, controlled stereochemistry Applicable for complex derivatives

Research Findings and Industrial Application

  • The preparation methods emphasize the use of commercially available reagents and solvents, enabling industrial-scale production.
  • Optical resolution and racemization steps allow efficient recycling of enantiomers, improving yield and reducing waste.
  • Reaction conditions are optimized for temperature, solvent choice, and base selection to maximize purity and yield.
  • Continuous flow reactors are suggested for industrial production to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-methyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-methyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Derivatives

Benzyl 3-methyl-4-oxopiperidine-1-carboxylate
  • CAS : 1010115-47-5
  • Key Differences: Ester Group: Benzyl ester (C₆H₅CH₂O) instead of methyl ester (CH₃O). Properties: Increased lipophilicity due to the aromatic benzyl group, reducing solubility in polar solvents. Benzyl esters are more prone to hydrolysis under basic conditions compared to methyl esters. Applications: Often used as a protected intermediate in multi-step syntheses, where the benzyl group can be removed via hydrogenolysis .
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
  • CAS : 2092486-33-2
  • Key Differences :
    • Ester Group : tert-Butyl ester ((CH₃)₃CO) instead of methyl.
    • Properties : Enhanced steric hindrance improves stability against hydrolysis. Lower solubility in polar solvents due to the bulky tert-butyl group.
    • Applications : Common in peptide synthesis as a protecting group for carboxylic acids .

Ring Size and Functional Group Variations

Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
  • CAS : N/A
  • Key Differences: Ring Structure: Pyrrolidine (5-membered ring) vs. piperidine (6-membered). Substituents: Benzyl group on nitrogen (position 1) and carboxylate at position 3. The benzyl group introduces additional steric effects .
1-methyl-5-oxopyrrolidine-3-carboxylic acid
  • CAS : 42346-68-9
  • Key Differences :
    • Functional Group : Carboxylic acid (-COOH) instead of ester (-COOCH₃).
    • Properties : Higher acidity (pKa ~4-5) compared to esters. Increased water solubility due to the ionizable carboxylate group .

Positional Isomerism and Stereochemistry

tert-Butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate
  • CAS : 2092486-33-2
  • Key Differences :
    • Stereochemistry : (S)-configuration at position 3.
    • Implications : Chirality affects biological activity and synthetic pathways. Enantiomeric purity is critical for pharmaceutical applications .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Solubility Trends Stability Notes
Methyl 3-methyl-4-oxopiperidine-1-carboxylate Not provided C₈H₁₃NO₃ ~171.19 Methyl ester, 4-oxo, 3-methyl Moderate in polar solvents Stable under acidic conditions
Benzyl 3-methyl-4-oxopiperidine-1-carboxylate 1010115-47-5 C₁₅H₁₇NO₃ 247.29 Benzyl ester Low in water, high in DMSO Hydrolyzes under basic conditions
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate 2092486-33-2 C₁₁H₁₉NO₃ 213.27 tert-Butyl ester Low in polar solvents High hydrolysis resistance
Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate N/A C₁₄H₁₅NO₃ ~245.28 Benzyl on N, pyrrolidine Moderate in ethanol Sensitive to ring-opening

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Methyl 3-methyl-4-oxopiperidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving cyclization and esterification is common. For example, similar piperidine derivatives (e.g., 3-Methyl-5-methoxycarbonyl-4-piperidone hydrochloride) are synthesized via keto-enol tautomerism control and carboxylation . Key parameters include solvent polarity (polar aprotic solvents enhance selectivity), temperature gradients (e.g., 0–80°C for stepwise reactions), and catalysts like DMAP for ester bond formation. Reaction progress should be monitored via TLC or HPLC.
  • Validation : Confirm product purity using NMR (e.g., absence of residual starting material) and mass spectrometry.

Q. How should researchers safely handle this compound given limited toxicological data?

  • Protocols : Assume acute toxicity based on structural analogs (e.g., benzyl piperidine carboxylates). Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. For spills, avoid water and use inert absorbents like vermiculite .
  • First Aid : Skin contact requires immediate washing with soap/water (15+ minutes); eye exposure necessitates irrigation with saline .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm ester (δ 3.7–3.9 ppm for methoxy group) and ketone (δ 205–220 ppm in ¹³C) positions.
  • IR : Stretching frequencies for carbonyl groups (C=O at ~1700 cm⁻¹) and N-H (if tautomers exist) .
  • Mass Spec : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

Advanced Research Questions

Q. How can conformational analysis of the piperidine ring inform drug design studies?

  • Approach : Use Cremer-Pople puckering coordinates to quantify ring non-planarity . For this compound, calculate puckering amplitude (q) and phase angle (θ) via crystallographic data. Mercury CSD 2.0 can compare its conformation to analogs in the Cambridge Structural Database .
  • Impact : Conformational flexibility affects binding affinity in target proteins (e.g., enzymes with hydrophobic pockets).

Q. What strategies resolve contradictions in tautomeric forms observed in spectroscopic vs. crystallographic data?

  • Analysis : This compound may exhibit keto-enol tautomerism. Use variable-temperature NMR to detect equilibrium shifts (e.g., coalescence of signals at elevated temperatures). X-ray crystallography (via SHELXL ) provides definitive tautomeric assignments by locating hydrogen atoms. If crystallographic data conflicts with solution-phase spectra, consider solvent effects (e.g., DMSO stabilizing enol forms) .

Q. How can researchers validate the reproducibility of synthetic batches for structure-activity relationship (SAR) studies?

  • Quality Control :

  • Chromatography : Ensure ≤5% impurity via HPLC with a C18 column (gradient: 10–90% acetonitrile in H₂O).
  • Stability Testing : Store at –20°C under argon; monitor degradation via LC-MS over 6 months.
  • Batch Comparison : Statistical analysis (ANOVA) of biological assay results (e.g., IC₅₀ values) across batches to confirm consistency .

Q. What computational methods predict interactions between this compound and biological targets?

  • Tools :

  • Docking : AutoDock Vina for preliminary binding mode predictions.
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR : Train models using descriptors like logP, topological polar surface area, and H-bond donor/acceptor counts .

Data Contradiction & Validation

Q. How to address discrepancies in reported melting points or spectral data across studies?

  • Root Causes : Polymorphism, residual solvents, or tautomerism.
  • Resolution :

Recrystallize from multiple solvents (e.g., EtOAc/hexane vs. MeOH) and compare DSC thermograms.

Repeat NMR in deuterated solvents with varying polarities (CDCl₃ vs. DMSO-d₆).

Cross-reference with databases (e.g., PubChem ) to identify outliers.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-methyl-4-oxopiperidine-1-carboxylate
Reactant of Route 2
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Methyl 3-methyl-4-oxopiperidine-1-carboxylate

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